furosine - 19746-33-9

furosine

Catalog Number: EVT-309852
CAS Number: 19746-33-9
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Furosine is an amino acid derivative formed during the early stages of the Maillard reaction. [] This reaction occurs between reducing sugars, such as glucose and lactose, and the amino group of lysine, an essential amino acid. [, ] Furosine serves as a valuable marker for assessing heat damage in food processing and storage. [, ] Its presence indicates the occurrence and extent of the Maillard reaction, which can lead to nutritional loss, particularly the availability of lysine. [, ]

Synthesis Analysis

While furosine naturally forms during food processing, its synthesis can also be achieved in laboratory settings. A common method involves reacting lactose with lysine under controlled heating conditions. [] The reaction typically involves high temperatures and acidic environments to facilitate the formation of the Amadori product, which is then hydrolyzed to yield furosine. [, ]

Molecular Structure Analysis

Furosine is primarily analyzed in the context of its formation from the Amadori product during acid hydrolysis. [, ] The reaction involves the cleavage of the glycosidic bond in the Amadori compound, resulting in the release of furosine. [] This reaction is the basis for many analytical methods used to quantify furosine in food samples. [, , , , ]

Mechanism of Action

Furosine itself does not have a direct biological mechanism of action. [] Its importance lies in its role as a marker for the Maillard reaction. [, ] The Maillard reaction generates a complex mixture of compounds, some of which can have detrimental effects on health. [, ] By monitoring furosine levels, researchers can indirectly assess the extent of Maillard reaction-related damage in food and biological samples. [, , , , ]

Physical and Chemical Properties Analysis

Furosine is a polar compound, soluble in water and polar solvents. [, ] It absorbs UV light with a maximum absorbance around 280 nm. [, ] This property is exploited in analytical techniques like HPLC, which use UV detection for furosine quantification. [, , ]

Applications
  • Food Science and Technology: Monitoring heat treatment in milk and dairy products [, , , , , , , , ], assessing freshness and quality of eggs [], honey [, ], jams, and fruit-based infant foods []. [, , , , , , , , , ]
  • Nutrition and Health: Evaluating nutritional damage in processed foods and estimating dietary intake of Maillard reaction products [, , , , ].
  • Biomedical Research: Studying the role of the Maillard reaction in chronic diseases and aging [, ]. Furosine levels in biological samples can provide insights into oxidative stress and inflammation. [, , ]
  • Agriculture and Animal Feed: Assessing heat damage in animal feed, which can impact feed intake and nutrient availability [].

Safety and Hazards

While furosine itself is not considered acutely toxic, its presence indicates the formation of other potentially harmful Maillard reaction products. [, ] These products have been linked to various health issues, including inflammation, oxidative stress, and the development of chronic diseases. [, ] Therefore, minimizing furosine formation in food processing is crucial for ensuring food safety and quality. []

Future Directions
  • Developing more sensitive and specific analytical methods for furosine detection and quantification in various matrices. [, , ]
  • Investigating the relationship between furosine levels and the formation of specific Maillard reaction products with known toxicological profiles. []
  • Evaluating the impact of different processing and storage conditions on furosine formation in various food systems. [, , , ]
  • Exploring the potential use of furosine as a biomarker for Maillard reaction-related damage in clinical settings. [, , ]

Lactulosyl-l-lysine

  • Compound Description: Lactulosyl-l-lysine is an Amadori compound formed during the early stages of the Maillard reaction. It results from the condensation of lactose with the amino acid l-lysine. During acid hydrolysis, lactulosyl-l-lysine is converted into furosine. [, ]
  • Relevance: Lactulosyl-l-lysine is the direct precursor to furosine and is a key indicator of early Maillard reactions in food processing. [, ] Measuring furosine levels indirectly quantifies lactulosyl-l-lysine, providing insights into the extent of heat treatment and potential nutritional loss in foods. [, ]

Nε-fructoselysine

  • Compound Description: Nε-fructoselysine, similar to lactulosyl-l-lysine, is an Amadori product formed in the initial stage of the Maillard reaction. It is generated through the reaction between glucose and the amino acid lysine. []
  • Relevance: Like lactulosyl-l-lysine, Nε-fructoselysine signifies early Maillard reaction activity. [] Furosine, derived from lactulosyl-l-lysine, serves as a broader indicator of these Amadori products, reflecting the overall early-stage progression of the Maillard reaction. []

Hydroxymethylfurfural (HMF)

  • Compound Description: Hydroxymethylfurfural (HMF) is a compound formed during the intermediate and advanced stages of the Maillard reaction. It is generated through the dehydration of sugars, particularly fructose. [, , ]
  • Relevance: While furosine indicates early Maillard reactions, HMF serves as a marker for the later stages of this reaction. [, , ] Analyzing both furosine and HMF can provide a comprehensive understanding of the extent of heat treatment a food has undergone. [, , ]

Nε-carboxymethyllysine (CML)

  • Compound Description: Nε-carboxymethyllysine (CML) is an advanced glycation end product (AGE) formed during the later stages of the Maillard reaction. It results from the oxidation of Amadori products. [, ]
  • Relevance: While furosine is an indicator of early-stage Maillard reactions, CML represents the more advanced stages. [, ] The analysis of both furosine and CML provides a more complete picture of the Maillard reaction progression and the potential nutritional and health implications. [, ]

Pyrraline

  • Compound Description: Pyrraline is an advanced glycation end product (AGE) formed during the later stages of the Maillard reaction. It is derived from the reaction between glucose and lysine. []
  • Relevance: Similar to CML, pyrraline represents advanced Maillard reaction stages compared to furosine. [] Measuring both compounds offers a more complete understanding of the extent of the reaction. []

Pentosidine

  • Compound Description: Pentosidine is another advanced glycation end product (AGE) formed in the later stages of the Maillard reaction. It is a fluorescent compound that forms through reactions involving pentoses. [, , ]
  • Relevance: Pentosidine serves as a marker for the later stages of the Maillard reaction, unlike furosine, which indicates the early stages. [, , ] This difference in formation times makes both compounds valuable for assessing the overall extent of the Maillard reaction in a sample. [, , ]

Pronyl-lysine

  • Compound Description: Pronyl-lysine is an advanced glycation end product (AGE) generated during the later stages of the Maillard reaction. It arises from the degradation of Amadori products. []
  • Relevance: Like CML and pentosidine, pronyl-lysine signifies advanced Maillard reaction stages, contrasting with furosine's role as an early indicator. [] Analyzing multiple markers, including furosine and pronyl-lysine, allows for a comprehensive evaluation of the Maillard reaction's progression. []

Homoarginine

  • Compound Description: Homoarginine is a non-proteinogenic amino acid that can be used to quantify reactive lysine in a sample. It forms through the reaction of lysine with O-methylisourea. []
  • Relevance: While not directly involved in the Maillard reaction pathway, homoarginine analysis helps determine the amount of reactive lysine remaining in a food sample. [] This information complements furosine measurements, as high furosine levels often correlate with a decrease in reactive lysine due to its involvement in the Maillard reaction. []

β-Lactoglobulin

  • Compound Description: β-Lactoglobulin is a whey protein found in milk. It is susceptible to denaturation and modification during heat treatment. [, ]
  • Relevance: The denaturation of β-lactoglobulin can be used as an indicator of heat treatment severity in dairy products. [, ] Alongside furosine analysis, it provides a more comprehensive view of the thermal history of milk and milk products. [, ]

Lactoperoxidase

  • Compound Description: Lactoperoxidase is an enzyme naturally present in milk. It is heat-sensitive and can be inactivated by high temperatures. []
  • Relevance: Lactoperoxidase activity serves as an indicator of mild heat treatments in dairy products. [] Combining its analysis with furosine measurement allows for a more comprehensive assessment of milk's heat treatment history, differentiating between mild and more severe processes. []

Properties

CAS Number

19746-33-9

Product Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid

IUPAC Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1

InChI Key

YQHPCDPFXQXCMV-VIFPVBQESA-N

SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N

Synonyms

furosine

Canonical SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N

Isomeric SMILES

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N

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